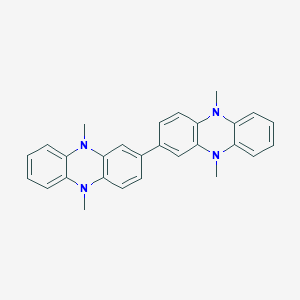![molecular formula C19H34N2 B14253155 4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] CAS No. 402565-19-9](/img/structure/B14253155.png)
4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge, with each piperidine ring further substituted with a prop-2-en-1-yl group. The molecular formula of this compound is C19H34N2, and it has a molecular weight of 290.49 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] typically involves the reaction of 1,3-dibromopropane with 1-(prop-2-en-1-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
1,3-dibromopropane+2×1-(prop-2-en-1-yl)piperidineK2CO3,DMF,Δ4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to nicotinic acetylcholine receptors, leading to changes in ion channel activity and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-pyridyl)propane: A similar compound with pyridine rings instead of piperidine rings.
4,4’-Trimethylenedipyridine: Another related compound with pyridine rings and a similar propane-1,3-diyl bridge.
Uniqueness
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is unique due to the presence of piperidine rings and prop-2-en-1-yl substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
402565-19-9 |
|---|---|
Formule moléculaire |
C19H34N2 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1-prop-2-enyl-4-[3-(1-prop-2-enylpiperidin-4-yl)propyl]piperidine |
InChI |
InChI=1S/C19H34N2/c1-3-12-20-14-8-18(9-15-20)6-5-7-19-10-16-21(13-4-2)17-11-19/h3-4,18-19H,1-2,5-17H2 |
Clé InChI |
KRDNLYKQHYISFY-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCC(CC1)CCCC2CCN(CC2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
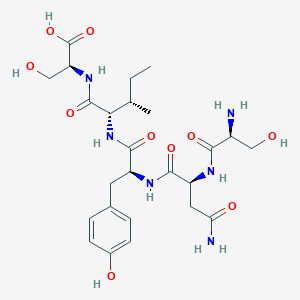

![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
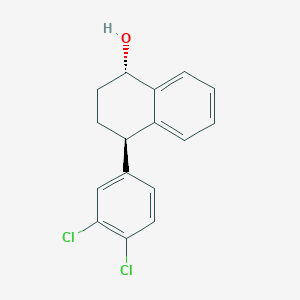
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
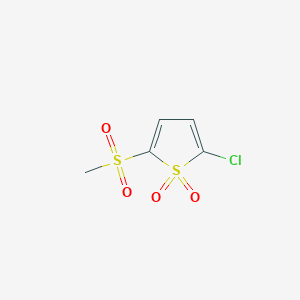

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
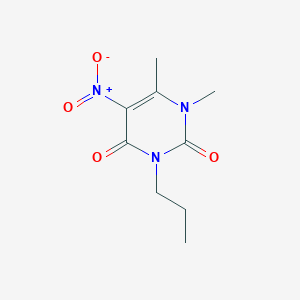
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
